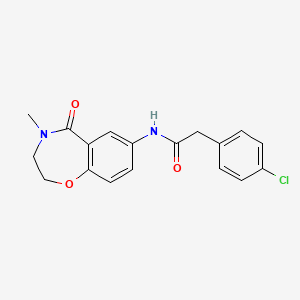

2-(4-chlorophenyl)-N-(4-methyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)acetamide

Description

The compound "2-(4-chlorophenyl)-N-(4-methyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)acetamide" belongs to the benzoxazepin-acetamide class, characterized by a fused benzoxazepin core with a 5-oxo group, a 4-methyl substituent, and a 2-(4-chlorophenyl)acetamide side chain. This article compares the target compound with structurally analogous molecules, focusing on substituent effects, crystallographic data, synthesis, and molecular properties.

Properties

IUPAC Name |

2-(4-chlorophenyl)-N-(4-methyl-5-oxo-2,3-dihydro-1,4-benzoxazepin-7-yl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17ClN2O3/c1-21-8-9-24-16-7-6-14(11-15(16)18(21)23)20-17(22)10-12-2-4-13(19)5-3-12/h2-7,11H,8-10H2,1H3,(H,20,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YMJUHKOYJAOFQZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCOC2=C(C1=O)C=C(C=C2)NC(=O)CC3=CC=C(C=C3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17ClN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of the Benzoxazepin Core Structure

Nitrobenzyl Alcohol Derivative Preparation

The benzoxazepin core originates from 2-nitrobenzyl alcohol derivatives. As demonstrated in the synthesis of 2,3,4,5-tetrahydro-4-methyl-3-oxo-1H-1,4-benzodiazepine-2-acetic acid methyl ester, 2-nitrobenzyl alcohol undergoes mesylation with methanesulfonyl chloride in dichloromethane (DCM) at 0°C to form the mesylate intermediate. Subsequent reaction with methylamine in tetrahydrofuran (THF) at 25°C yields N-methyl-2-nitrobenzylamine.

Cyclization via Dimethylacetylene Dicarboxylate (DMAD)

The key cyclization step involves treating N-methyl-2-nitrobenzylamine with dimethylacetylene dicarboxylate (DMAD) in refluxing toluene. This forms a quinazoline intermediate, which rearranges under acidic conditions (e.g., 6M HCl, 80°C) to generate the 1,4-benzodiazepine skeleton. For benzoxazepin derivatives, oxygen incorporation occurs via nucleophilic substitution. For example, 7-bromochroman-4-one reacts with sodium azide in methanesulfonic acid at 0°C to form 8-bromo-3,4-dihydrobenzo[f]oxazepin-5(2H)-one.

Functionalization of the Benzoxazepin Ring

Introduction of the 4-Methyl-5-Oxo Group

The 4-methyl substituent is introduced via alkylation of the secondary amine in the benzoxazepin ring. Methyl iodide in the presence of potassium carbonate (K₂CO₃) in dimethylformamide (DMF) at 60°C selectively alkylates the nitrogen. Oxidation with manganese dioxide (MnO₂) in dichloromethane installs the 5-oxo group.

Acetamide Side Chain Installation

Activation of 4-Chlorophenylacetic Acid

4-Chlorophenylacetic acid is activated as its acid chloride using thionyl chloride (SOCl₂) in refluxing dichloromethane. The resultant 4-chlorophenylacetyl chloride is reacted with the 7-amino group of the benzoxazepin intermediate.

Amidation Reaction

The amidation is performed in anhydrous THF under nitrogen atmosphere. Triethylamine (TEA) is added to scavenge HCl, and the reaction is stirred at 25°C for 12 hours. Purification via silica gel chromatography (ethyl acetate/hexane, 1:1) yields the final acetamide product.

Optimization of Reaction Conditions

Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

Chemical Reactions Analysis

Types of Reactions

2-(4-chlorophenyl)-N-(4-methyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)acetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted phenylacetamides.

Scientific Research Applications

2-(4-chlorophenyl)-N-(4-methyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)acetamide has several scientific research applications:

Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Explored as a lead compound for developing new pharmaceuticals targeting specific diseases.

Industry: Utilized in the development of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2-(4-chlorophenyl)-N-(4-methyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Key Observations :

- Chlorophenyl Position : Para-substitution (Compound I ) results in a smaller dihedral angle (42.25°) between aromatic rings compared to meta-substitution (Compound II, 59.70°–62.18°), influencing packing efficiency and solubility.

- Amide Side Chains : Pyridyl-ethyl (Compound 12 ) and cyclohexanecarboxamide ( ) groups introduce distinct hydrogen-bonding capacities and lipophilicities.

- Benzoxazepin Substituents : Methyl (target compound) vs. ethyl ( ) groups alter steric profiles and conformational flexibility.

Crystallographic and Hydrogen-Bonding Analysis

- Compound I : Forms inversion dimers via N–H⋯N hydrogen bonds (R₂²(8) motif) and layers through bifurcated N–H⋯O/C–H⋯O interactions.

- Compound II : Exhibits a 3D network via N–H⋯O/Cl bonds, with independent A and B molecules creating parallel layers.

- Target Compound Implications : The 4-chlorophenyl group likely promotes similar dimerization (as in Compound I), but the 4-methyl substituent may reduce intermolecular interactions compared to bulkier benzyl or ethyl groups.

Research Findings and Implications

Steric Effects : Bulkier substituents (e.g., benzyl in Compound 12 ) may hinder packing efficiency but improve target selectivity in biological systems.

Chlorophenyl Positioning : Para-substitution (Compound I ) optimizes planar molecular conformations, which could enhance binding affinity in drug-receptor interactions.

Biological Activity

The compound 2-(4-chlorophenyl)-N-(4-methyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)acetamide is a member of the benzoxazepine family, which has garnered attention for its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including its pharmacological properties and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of the compound is . Its structure includes a chlorophenyl group and a tetrahydro-benzoxazepine moiety, which are crucial for its biological activity. The presence of the chlorophenyl group enhances lipophilicity and may influence receptor interactions.

Antimicrobial Activity

Several studies have investigated the antimicrobial properties of benzoxazepine derivatives. The compound has shown moderate to strong activity against various bacterial strains, including Salmonella typhi and Bacillus subtilis. The mechanism of action is thought to involve inhibition of bacterial cell wall synthesis and disruption of membrane integrity .

Enzyme Inhibition

The compound exhibits significant inhibitory effects on key enzymes such as acetylcholinesterase (AChE) and urease. Inhibition of AChE suggests potential applications in treating neurodegenerative diseases like Alzheimer's. The urease inhibitory activity indicates possible use in managing conditions like peptic ulcers .

Anticancer Properties

Research has indicated that benzoxazepine derivatives possess anticancer properties. The compound was evaluated in vitro against various cancer cell lines and demonstrated cytotoxic effects, likely through apoptosis induction and cell cycle arrest mechanisms .

Study 1: Antimicrobial Efficacy

In a study assessing the antibacterial efficacy of synthesized benzoxazepine derivatives, the target compound was tested against five bacterial strains. Results indicated that it exhibited the highest activity against Bacillus subtilis, with a minimum inhibitory concentration (MIC) of 15 µg/mL. This study highlights its potential as an antimicrobial agent .

Study 2: Enzyme Inhibition Profile

Another investigation focused on the enzyme inhibition profile of various benzoxazepine derivatives. The results showed that the compound significantly inhibited AChE with an IC50 value of 0.5 µM, indicating strong potential for therapeutic use in cognitive disorders .

Table 1: Antibacterial Activity of 2-(4-chlorophenyl)-N-(4-methyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)acetamide

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Salmonella typhi | 20 µg/mL |

| Bacillus subtilis | 15 µg/mL |

| Escherichia coli | 25 µg/mL |

| Staphylococcus aureus | 30 µg/mL |

Table 2: Enzyme Inhibition Data

| Enzyme | IC50 Value (µM) |

|---|---|

| Acetylcholinesterase | 0.5 |

| Urease | 10 |

Q & A

Q. What are the key synthetic pathways for synthesizing 2-(4-chlorophenyl)-N-(4-methyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)acetamide?

The synthesis typically involves multi-step organic reactions, including cyclization to form the benzoxazepin core and subsequent coupling with the chlorophenyl-acetamide moiety. Critical steps include:

- Benzoxazepin formation : Cyclization of precursors under controlled conditions (e.g., solvent choice, temperature) to establish the 1,4-benzoxazepin scaffold with a 4-methyl and 5-oxo substituent .

- Acetamide coupling : Reacting the benzoxazepin intermediate with 2-(4-chlorophenyl)acetic acid derivatives via amidation, often using coupling agents like EDCI or HATU .

- Purification : Crystallization or column chromatography to isolate the final product, monitored by TLC and characterized via NMR and HPLC .

Q. How is the compound characterized to confirm structural integrity and purity?

Methodological characterization includes:

- Spectroscopic analysis : H and C NMR to verify substituent positions and hydrogen environments .

- Mass spectrometry : High-resolution MS (HRMS) to confirm molecular weight and isotopic patterns .

- Chromatography : HPLC with UV detection (e.g., λmax ~255 nm) to assess purity ≥95% .

- Elemental analysis : Validation of C, H, N, and S content against theoretical values .

Advanced Research Questions

Q. How can reaction conditions be optimized to minimize side products during benzoxazepin synthesis?

Optimization strategies include:

- Design of Experiments (DoE) : Statistical methods (e.g., factorial designs) to evaluate temperature, solvent polarity (DMF vs. THF), and catalyst loading effects on yield and byproduct formation .

- In-line monitoring : Use of FTIR or Raman spectroscopy to track reaction progress and identify intermediates .

- Computational modeling : Quantum mechanical calculations (e.g., DFT) to predict transition states and regioselectivity in cyclization steps . Contradictions in reported yields (e.g., 60–85% across studies) may arise from solvent purity or oxygen sensitivity, necessitating inert atmosphere controls .

Q. How can discrepancies in spectral data (e.g., NMR shifts) be resolved during structural validation?

Discrepancies often stem from:

- Solvent effects : Chemical shifts vary with deuterated solvents (DMSO-d6 vs. CDCl3); internal standards (TMS) mitigate this .

- Tautomeric equilibria : The 5-oxo group in the benzoxazepin ring may cause dynamic exchange phenomena, broadening NMR signals. Variable-temperature NMR (VT-NMR) can resolve this .

- Impurity interference : Side products (e.g., unreacted chlorophenyl precursors) require rigorous purification and spiking experiments with authentic samples .

Q. What computational methods are effective for predicting the compound’s reactivity and binding properties?

Advanced approaches include:

- Molecular docking : Simulations to assess interactions with biological targets (e.g., kinase inhibitors) using software like AutoDock or Schrödinger .

- Reaction path searching : Algorithms (e.g., GRRM) to map energy landscapes for multi-step syntheses, reducing trial-and-error experimentation .

- ADMET prediction : Tools like SwissADME to evaluate pharmacokinetic properties (e.g., logP, bioavailability) early in drug discovery .

Q. What challenges arise in achieving regioselectivity during acetamide coupling?

Key challenges include:

- Competitive nucleophiles : The benzoxazepin’s amine group may react undesirably; protecting groups (e.g., Boc) are often required .

- Steric hindrance : The 4-methyl substituent on the benzoxazepin can limit access to the reactive site, necessitating bulky coupling agents (e.g., DCC) .

- Byproduct formation : Over-reaction or dimerization can occur; kinetic control via low-temperature (−20°C) reactions mitigates this .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.